molecular formula C13H14N2O4 B13494800 N-Acetyl-4-hydroxy-DL-tryptophan

N-Acetyl-4-hydroxy-DL-tryptophan

Cat. No.: B13494800
M. Wt: 262.26 g/mol
InChI Key: UYEUOZFIXWQBPK-UHFFFAOYSA-N
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Description

2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid involves several steps. One common method includes the condensation of indole-3-carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium iodide, potassium carbonate, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific structure and properties. Similar compounds include:

These compounds share the indole ring structure but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7(16)15-10(13(18)19)5-8-6-14-9-3-2-4-11(17)12(8)9/h2-4,6,10,14,17H,5H2,1H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEUOZFIXWQBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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